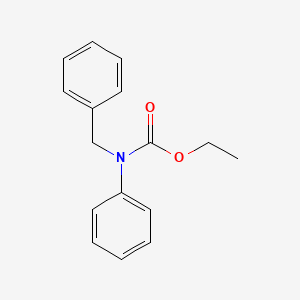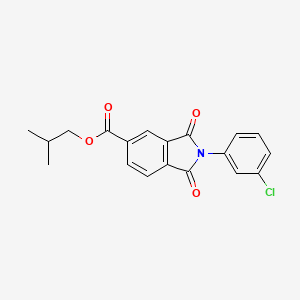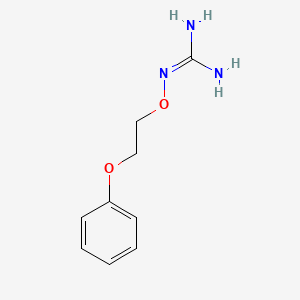
4-(2-Nitro-phenyl)-thiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitrophenylacetic acid , belongs to the class of organic compounds. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been utilized in both organic synthesis and as an herbicide .
Méthodes De Préparation
The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. The reaction conditions typically include the use of nitric acid (HNO~3~) as the nitrating agent. The industrial production methods may vary, but this straightforward route provides access to the compound .
Analyse Des Réactions Chimiques
2-Nitrophenylacetic acid participates in various organic reactions:
Esterification: It can serve as a protecting group for primary alcohols. The alcohol reacts with 2-nitrophenylacetic acid to form an ester. This protecting group is compatible with other alcohol protecting groups.
Mitsunobu Reaction: By reacting with diethyl azidocarboxylate and triphenylphosphine, the acid can protect alcohols selectively. Removal of the protecting group is achieved using zinc and ammonium chloride.
Formation of Heterocycles: Complete reduction of 2-nitrophenylacetic acid yields anilines, which cyclize to form lactams.
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: As a versatile reagent for building complex molecules.
Biology and Medicine: Its derivatives may serve as enzyme inhibitors or anticancer agents.
Mécanisme D'action
The precise mechanism by which 2-nitrophenylacetic acid exerts its effects depends on the specific context. It may involve interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 2-nitrophenylacetic acid stands out for its versatility, similar compounds include phenylacetic acid, 4-nitrophenylacetic acid, and 4-nitrophenol. Each compound has distinct properties and applications .
Propriétés
Numéro CAS |
883797-62-4 |
|---|---|
Formule moléculaire |
C10H8N2O4S |
Poids moléculaire |
252.25 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C10H8N2O4S/c13-9-5-17-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Clé InChI |
VPNPMJXYWIRNFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CS1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)

![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
